N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine

Catalog No.
S3318511
CAS No.
863971-66-8
M.F
C19H35N2P
M. Wt
322.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl...

CAS Number

863971-66-8

Product Name

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine

IUPAC Name

N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine

Molecular Formula

C19H35N2P

Molecular Weight

322.5

InChI

InChI=1S/C19H35N2P/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8/h11-13H,9-10,14-15H2,1-8H3

InChI Key

MTBWGMDPQBSPGF-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine, also known as PTAA or ProPhos, is a chemical compound that is commonly used in scientific research and industrial applications. PTAA is primarily used as a ligand in coordination chemistry, which is the study of compounds formed when metal ions are coordinated with other ions or molecules. It is a bidentate ligand that can bind to metal ions through both its nitrogen and phosphorus atoms.
PTAA was first synthesized in 1994 by researchers at the University of California, Berkeley. Since then, it has become a widely used ligand due to its steric and electronic properties. It has been used in a variety of applications, including catalysis, material science, and medicinal chemistry.
PTAA is a white to light yellow powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol. It has a melting point of 228-230°C and a boiling point of 580-620°C. PTAA has a molecular weight of 403.54 g/mol and a formula of C23H39N2P.
PTAA is a bidentate ligand that can form coordination complexes with a variety of metal ions, including copper, palladium, and platinum. The ability of PTAA to bind to metal ions through both nitrogen and phosphorus atoms makes it a versatile ligand for a wide range of applications.
PTAA can be synthesized using a variety of methods, including the condensation of 2-methylpyridine-6-boronic acid with di-tert-butylphosphine, followed by reaction with ethylamine. Other methods have been reported, including the reaction of 2-bromo-6-methylpyridine with di-tert-butylphosphine, followed by reaction with ethylamine.
PTAA can be characterized using a variety of techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. The structure of PTAA can also be determined using X-ray crystallography.
Various analytical methods are used to determine the purity and quality of PTAA. These methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
PTAA has been shown to exhibit antibacterial activity against a variety of bacterial strains. Its antibacterial properties are thought to be due to its ability to inhibit bacterial cell division by disrupting the formation of the cell wall.
Studies have shown that PTAA has low toxicity in humans and animals. However, as with any chemical compound, it is important to handle PTAA with care and follow proper safety protocols when working with it.
PTAA has a wide range of applications in scientific research. Its use as a bidentate ligand makes it suitable for coordination chemistry and catalysis. It has been used in a variety of applications, including the synthesis of new materials, the production of pharmaceuticals, and the development of new catalysts.
Research on PTAA continues to explore its properties and potential applications. Recent studies have focused on its use as a catalyst for organic transformations and its application in nanomaterials synthesis.
The versatility of PTAA makes it a valuable compound for use in a wide range of fields. Its use as a ligand in coordination chemistry and catalysis has potential applications in the production of new materials and pharmaceuticals. It may also have applications in environmental monitoring and remediation.
One limitation of PTAA is its relatively low stability under certain reaction conditions. Future research could focus on developing more stable forms of PTAA that can be used in a wider range of applications. Another area of future research could be the development of PTAA-based catalysts with improved selectivity and activity.
Other future directions for research on PTAA could include its use in the development of new imaging agents for medical purposes, the development of novel sensors for environmental monitoring, and the production of new polymers and materials for industrial applications.

XLogP3

3

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine

Dates

Modify: 2023-08-19

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